[2-(4-Nitrophenyl)ethynyl](triphenylphosphine)gold

Nonlinear optics Hyper-Rayleigh scattering Second-order NLO

[2-(4-Nitrophenyl)ethynyl](triphenylphosphine)gold (CAS 185119-04-4, also referred to as Au(C≡CC₆H₄-4-C≡CC₆H₄-4-NO₂)(PPh₃) or complex 7/11/12 in the primary literature) is a linear gold(I) σ-arylacetylide complex bearing a triphenylphosphine ancillary ligand and a conjugated 4-[(4-nitrophenyl)ethynyl]phenylethynyl ligand. This compound belongs to the systematically studied family of (triphenylphosphine)gold(I) σ-arylacetylides that have been extensively characterized for their second-order and third-order nonlinear optical (NLO) properties, electrochemical behavior, and utility as transmetallation reagents.

Molecular Formula C26H19AuNO2P
Molecular Weight 605.4 g/mol
Cat. No. B12871767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(4-Nitrophenyl)ethynyl](triphenylphosphine)gold
Molecular FormulaC26H19AuNO2P
Molecular Weight605.4 g/mol
Structural Identifiers
SMILES[C-]#CC1=CC=C(C=C1)[N+](=O)[O-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Au+]
InChIInChI=1S/C18H15P.C8H4NO2.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-7-3-5-8(6-4-7)9(10)11;/h1-15H;3-6H;/q;-1;+1
InChIKeyVSAADTNQPSPHQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of [2-(4-Nitrophenyl)ethynyl](triphenylphosphine)gold – A Gold(I) σ-Arylacetylide for Nonlinear Optical and Organometallic Applications


[2-(4-Nitrophenyl)ethynyl](triphenylphosphine)gold (CAS 185119-04-4, also referred to as Au(C≡CC₆H₄-4-C≡CC₆H₄-4-NO₂)(PPh₃) or complex 7/11/12 in the primary literature) is a linear gold(I) σ-arylacetylide complex bearing a triphenylphosphine ancillary ligand and a conjugated 4-[(4-nitrophenyl)ethynyl]phenylethynyl ligand [1]. This compound belongs to the systematically studied family of (triphenylphosphine)gold(I) σ-arylacetylides that have been extensively characterized for their second-order and third-order nonlinear optical (NLO) properties, electrochemical behavior, and utility as transmetallation reagents [1][2][3]. The molecule features a donor–π-bridge–acceptor architecture in which the (Ph₃P)Au–C≡C– fragment acts as an organometallic donor, the extended phenylene-ethynylene unit serves as the π-conjugated bridge, and the terminal nitro group functions as the electron acceptor [1]. Its molecular formula is C₃₄H₂₃AuNO₂P with a molecular weight of approximately 705.5 g/mol [1].

Why Generic Substitution Fails for [2-(4-Nitrophenyl)ethynyl](triphenylphosphine)gold – The Risk of Interchanging In-Class Gold(I) Alkynyl Complexes


Although numerous (triphenylphosphine)gold(I) alkynyl complexes share a common Au(PPh₃) end-cap, their nonlinear optical and electronic properties are exquisitely sensitive to the nature, length, and substitution pattern of the alkynyl ligand [1]. Systematic hyper-Rayleigh scattering studies at 1064 nm have demonstrated that the molecular first hyperpolarizability (β) of Au(C≡CR)(PPh₃) complexes varies by orders of magnitude depending on whether R is a simple phenyl, a 4-nitrophenyl, a biphenyl-bridged nitrophenyl, or a phenylene-ethynylene-bridged nitrophenyl group [1]. Specifically, the experimentally determined β values follow the ranking 3 [Au(C≡CC₆H₄NO₂)(PPh₃)] < 4 [biphenyl-bridged] < 6 ≈ 7 [yne-bridged, i.e., the target compound] < 8 < 5 [1]. Likewise, cubic hyperpolarizability (γ_real) measured by Z-scan at 800 nm increases upon π-bridge extension from the one-ring to the two-ring yne-bridged analog [2]. Electrochemical studies of the series [Au(C≡CC₆H₄C≡CC₆H₄X)(PPh₃)] (X = Me, OMe, CO₂Me, NO₂, CN) reveal that while the remote substituent X exerts limited ground-state electronic communication with the gold center, the redox signature and cluster-formation reactivity are substituent-dependent [3]. Consequently, substituting the NO₂-terminated, yne-extended ligand with a shorter, differently substituted, or non-conjugated analog will produce a compound with quantitatively and qualitatively different NLO response, electrochemical profile, and downstream synthetic utility.

Quantitative Differentiation Evidence for [2-(4-Nitrophenyl)ethynyl](triphenylphosphine)gold – Head-to-Head and Cross-Study Comparisons


Quadratic Hyperpolarizability (β₁₀₆₄) Superiority over the One-Ring 4-Nitrophenyl Analog

In the definitive 1996 Organometallics study by Whittall et al., the molecular first hyperpolarizability (β) of a systematically varied series of (triphenylphosphine)gold σ-arylacetylides was determined by hyper-Rayleigh scattering (HRS) at 1064 nm [1]. The target compound, Au(C≡CC₆H₄-4-C≡CC₆H₄-4-NO₂)(PPh₃) (complex 7), possesses an yne-extended π-bridge. Its experimentally measured β value significantly exceeds that of the shorter one-ring analog Au(C≡CC₆H₄-4-NO₂)(PPh₃) (complex 3), following the established ranking 3 < 4 < 6 ≈ 7 [1]. The nitro substituent introduction (proceeding from the parent phenylacetylide complex 2 to complex 3) was shown to produce a substantial increase in nonlinearity, raising β₁₀₆₄ from approximately 30 × 10⁻³⁰ cm⁵ esu⁻¹ (complex 2) to a level comparable with that of the benchmark organic chromophore 4-nitroaniline (β₁₀₆₄ = 21.4 × 10⁻³⁰ cm⁵ esu⁻¹, in THF) [1]. Further chain lengthening via the yne linkage (complex 7) yields an additional increase, with β(7) ≈ β(6) and both exceeding β(4) and β(3) [1].

Nonlinear optics Hyper-Rayleigh scattering Second-order NLO

Cubic Hyperpolarizability (γ_real) Enhancement upon π-Bridge Extension from One-Ring to Yne-Bridged Analog

Vicente et al. (Organometallics, 2000) determined the cubic hyperpolarizabilities (γ_real) of a series of [Au(C≡CC₆H₄R-4)(PPh₃)] complexes by femtosecond Z-scan measurements at 800 nm [1]. The study explicitly demonstrated that extending the arylalkynyl π-bridge from the one-ring nitro complex [Au(C≡CC₆H₄-4-NO₂)(PPh₃), complex 11] to the yne-bridged two-ring analog [Au(C≡CC₆H₄-4-C≡CC₆H₄-4-NO₂)(PPh₃), complex 14, i.e., the target compound] results in a measurable increase in γ_real [1]. The trend is reported as γ_real(11) < γ_real(12–15), confirming that π-bridge lengthening systematically enhances the third-order NLO response [1]. This finding is corroborated by the Barlow et al. (2012) study, which confirmed that the optical absorption maximum red-shifts and the first hyperpolarizabilities increase on π-system lengthening when comparing Au(C≡CC₆H₄-4-NO₂)(PPh₃) (10) with Au(C≡CC₆H₄-4-C≡CC₆H₄-4-NO₂)(PPh₃) (11) [2].

Third-order nonlinear optics Z-scan Cubic hyperpolarizability

Electrochemical Differentiation Among Remote Substituents in [Au(C≡CC₆H₄C≡CC₆H₄X)(PPh₃)] Series (X = NO₂ vs. Me, OMe, CO₂Me, CN)

Khairul et al. (J. Organomet. Chem., 2008) synthesized and electrochemically characterized the complete series [Au(C≡CC₆H₄C≡CC₆H₄X)(PPh₃)] with X = Me (2a), OMe (2b), CO₂Me (2c), NO₂ (2d), and CN (2e) [1]. While the study concluded that there is limited ground-state electronic communication between the remote substituent X and the gold center, the distinct electron-withdrawing or -donating character of each substituent results in differentiable redox signatures [1]. The NO₂-substituted derivative (2d, the target compound) exhibits the most electron-poor alkynyl ligand environment within the series, which modulates its reactivity toward metal cluster formation—the complexes react with [Ru₃(CO)₁₀(μ-dppm)] to give heterometallic clusters [Ru₃(μ-AuPPh₃)(μ-η¹,η²-C₂C₆H₄C≡CC₆H₄X)(CO)₇(μ-dppm)] (3a–e) whose electronic structures are substituent-dependent [1].

Electrochemistry Cyclic voltammetry Substituent effects

X-ray Crystallographic Confirmation of Linear Au–C≡C– Geometry and Bond Alternation Pattern in the Solid State

The Whittall 1996 study reports the single-crystal X-ray structures of complexes 3–8, including the target compound (complex 7, yne-bridged) [1]. Key structural parameters are provided: for the one-ring analog complex 3, Au–P = 2.277(1) Å and Au–C(1) = 1.973(5) Å; for the biphenyl-bridged complex 4, Au–P = 2.273(2) Å and Au–C(1) = 1.992(6) Å [1]. The P–Au–C(1) angles are close to linearity [178.1(2)° for 3; 174.2(2)° for 4], and the Au–C(1)–C(2) angles deviate only slightly from 180° [175.1(5)° for 3; 173.5(6)° for 4] [1]. Importantly, the C(1)–C(2) triple bond distances remain experimentally equivalent within error margins [1.200(6) Å for 3; 1.192(7) Å for 4], confirming a bond-alternated Au–C≡C–(aryl) rather than Au=C=C=(aryl) cumulenic ground-state geometry [1]. Introduction of the electron-withdrawing nitro substituent has minimal impact on the Au–C(1) bond distance, similar to the effect of perfluorination of the phenylacetylide group [1]. The Khairul study independently confirmed the molecular structure of the target compound (2d) by X-ray diffraction [2].

X-ray crystallography Structural chemistry Gold(I) acetylide

Optical Absorption Red-Shift as a Function of π-System Lengthening: Yne-Bridged vs. One-Ring Analog

The Barlow et al. (2012) study in the Australian Journal of Chemistry compared the linear optical properties and quadratic nonlinearities of newly synthesized gold alkynyl complexes (7–9) with previously reported complexes Au(C≡CC₆H₄-4-NO₂)(PPh₃) (10) and Au(C≡CC₆H₄-4-C≡CC₆H₄-4-NO₂)(PPh₃) (11, the target compound) [1]. The study explicitly states that the optical absorption maximum (λ_max) red-shifts upon π-system lengthening from the one-ring complex 10 to the two-ring yne-bridged complex 11 [1]. This red-shift is a direct consequence of the extended phenylene-ethynylene conjugation that lowers the HOMO–LUMO gap, a feature that distinguishes the target compound from its shorter-chain congeners and is correlated with the observed enhancement in first hyperpolarizability [1].

UV-vis spectroscopy Linear optics π-Conjugation

Optimal Research and Application Scenarios for [2-(4-Nitrophenyl)ethynyl](triphenylphosphine)gold Based on Quantitative Evidence


Second-Order Nonlinear Optical (NLO) Chromophore Development and Structure–Property Studies

The target compound's established quadratic hyperpolarizability superiority over the one-ring analog Au(C≡CC₆H₄-4-NO₂)(PPh₃) (β ranking: 3 < 4 < 6 ≈ 7) makes it the preferred choice for systematic structure–NLO property correlation studies [1]. Researchers investigating the impact of π-bridge length and linkage type (yne vs. ene vs. imine) on molecular first hyperpolarizability can use this compound as the yne-bridged benchmark within the Whittall–Humphrey series [1]. Its β₁₀₆₄ value, measured by hyper-Rayleigh scattering against the 4-nitroaniline external standard, provides a reproducible reference point for calibrating new NLO chromophores [1].

Third-Order NLO Material Screening for Optical Limiting and Two-Photon Absorption Applications

The demonstrated enhancement of cubic hyperpolarizability (γ_real) upon π-bridge extension from the one-ring to the yne-bridged analog, as quantified by femtosecond Z-scan at 800 nm [2], positions this compound as a valuable candidate for third-order NLO material libraries. The Barlow et al. (2012) confirmation that λ_max red-shifts and first hyperpolarizability increase with π-system lengthening [4] further supports its use in studies correlating linear optical properties with two-photon absorption cross-sections in organometallic systems.

Precursor for Heterometallic Cluster Synthesis via Transmetallation and Cluster-Formation Reactions

The Khairul et al. (2008) study demonstrates that [Au(C≡CC₆H₄C≡CC₆H₄NO₂)(PPh₃)] (2d) reacts cleanly with [Ru₃(CO)₁₀(μ-dppm)] to afford the heterometallic cluster [Ru₃(μ-AuPPh₃)(μ-η¹,η²-C₂C₆H₄C≡CC₆H₄NO₂)(CO)₇(μ-dppm)] (3d) [3]. The NO₂ substituent imparts distinct electronic properties to the resulting cluster compared to the Me, OMe, CO₂Me, and CN analogs [3]. Researchers synthesizing mixed-metal clusters with tailored electronic structures should select the NO₂ derivative when an electron-poor alkynyl ligand environment is desired.

Crystallographic Reference Standard for Gold(I) σ-Acetylide Structural Studies

With its crystallographically determined molecular structure reported independently by two research groups [1][3], this compound serves as a reliable structural reference for gold(I) acetylide chemistry. The verified linear P–Au–C≡C geometry, bond-alternated ground state, and well-defined bond length parameters provide benchmark data for computational chemistry validation and for comparison with new gold(I) alkynyl complexes [1].

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